2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine
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Overview
Description
2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a fluorinated organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloroethylamine with 4,5,6,7-tetrahydroindazole under basic conditions, followed by fluorination using a fluorinating agent such as potassium fluoride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the fluorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halides are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiotracer in positron emission tomography (PET) imaging.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethanol: A simpler fluorinated alcohol with different applications.
2-Fluoroethylamine: Another fluorinated compound with distinct chemical properties and uses.
Fluoroethyl ethers: Compounds with similar fluorinated ethyl groups but different core structures.
Uniqueness
2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is unique due to its indazole core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C9H14FN3 |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C9H14FN3/c10-5-6-13-9(11)7-3-1-2-4-8(7)12-13/h1-6,11H2 |
InChI Key |
IIBMMXGMWDGOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)N)CCF |
Origin of Product |
United States |
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